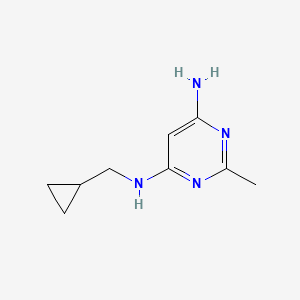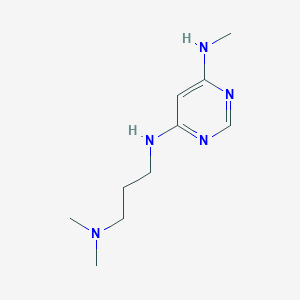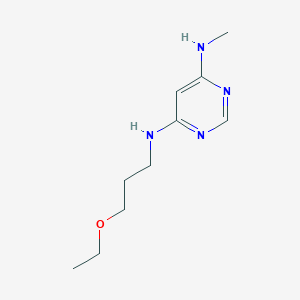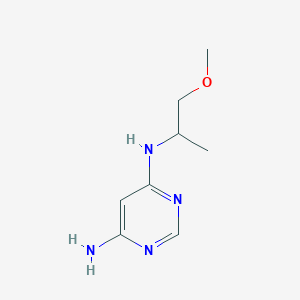
4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound, attached to a cyclopropyl group and a 4-methylpiperazin-1-yl group.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine are not available, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Aplicaciones Científicas De Investigación
Ligand Optimization in Histamine H4 Receptor Studies
Altenbach et al. (2008) conducted a study focusing on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), optimizing potency and evaluating anti-inflammatory and antinociceptive activities. This research underlines the relevance of pyrimidine derivatives in developing H4R antagonists for potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).
Regioselective Synthesis Using Organolithium Reagents
Abdou (2006) explored the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. This process demonstrates the versatility of pyrimidine structures in synthesizing various chemically relevant compounds, highlighting the potential for further exploration in pharmaceuticals and organic chemistry (Abdou, 2006).
Synthesis of 4-Piperazino-5-methylthiopyrimidines
Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with various properties, including antiemetic and tranquilizing effects. This research illustrates the broad pharmacological potential of pyrimidine derivatives, particularly in the development of new therapeutic agents (Mattioda et al., 1975).
Cholinesterase and Aβ-Aggregation Inhibition
A study by Mohamed et al. (2011) on 2,4-disubstituted pyrimidines revealed their dual role as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. This discovery is significant in Alzheimer's disease research, suggesting a new avenue for therapeutic intervention (Mohamed et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. This study highlights the potential of pyrimidine derivatives in cancer therapy and inflammation management (Rahmouni et al., 2016).
Development of CB2 Neutral Antagonists
Tuo et al. (2018) developed novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists through a scaffold hopping strategy. These compounds, particularly effective in nanomolar ranges, show promise in the study of cannabinoid receptors and related therapeutic applications (Tuo et al., 2018).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYURWKWYHWOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















